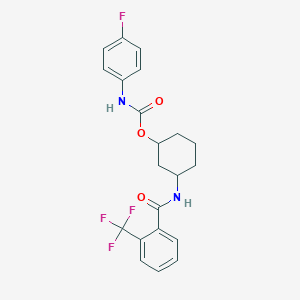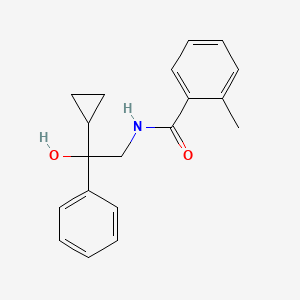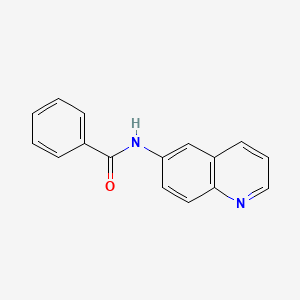![molecular formula C23H17FN4O3S B2453720 1-[[3-(4-乙基苯基)-1,2,4-恶二唑-5-基]甲基]-3-(2-氟苯基)噻吩并[3,2-d]嘧啶-2,4-二酮 CAS No. 1226436-02-7](/img/no-structure.png)
1-[[3-(4-乙基苯基)-1,2,4-恶二唑-5-基]甲基]-3-(2-氟苯基)噻吩并[3,2-d]嘧啶-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H17FN4O3S and its molecular weight is 448.47. The purity is usually 95%.
BenchChem offers high-quality 1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
研究表明,与 1-[[3-(4-乙基苯基)-1,2,4-恶二唑-5-基]甲基]-3-(2-氟苯基)噻吩并[3,2-d]嘧啶-2,4-二酮 相似的化合物具有抗菌潜力。例如,研究表明,某些噻吩并[2,3-d]嘧啶衍生物对金黄色葡萄球菌、大肠杆菌和枯草芽孢杆菌等菌株具有抗菌活性。这些化合物的有效性与甲硝唑和链霉素等既定药物相当 (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
抗氧化性能
噻吩并[2,3-d]嘧啶衍生物的抗氧化潜力是另一个重要的研究领域。研究表明,特定衍生物表现出显着的自由基清除能力,这受噻吩并嘧啶环上给电子和吸电子取代基的影响。这些发现对于开发抗氧化剂疗法具有重要意义 (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
荧光特性
噻吩并[2,3-d]嘧啶衍生物的荧光特性已经得到探索,研究表明某些化合物在溶液中表现出强烈的蓝到黄绿荧光。此特性对于荧光成像和分子探针的应用至关重要 (Ho & Yao, 2009).
GnRH 受体拮抗作用
已经开展了将噻吩并[2,3-d]嘧啶-2,4-二酮作为人 GnRH 受体拮抗剂以治疗生殖疾病的研究。这些研究强调了特定取代基团对于良好的受体结合活性的重要性,有助于开发治疗生殖健康问题的药物 (Guo et al., 2003).
作为除草剂的潜力
一项专注于优化噻吩并[2,3-d]嘧啶-2,4-二酮衍生物作为原卟啉原 IX 氧化酶抑制剂的研究表明了在除草剂领域的潜在应用。这项研究表明这些化合物在控制多种杂草方面具有功效,为农业除草剂开发提供了一种替代方法 (Wang et al., 2021).
作用机制
Target of Action
The primary target of this compound is the Peroxisome Proliferator-Activated Receptors (PPARδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
The compound interacts with PPARδ/β, acting as an agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound’s interaction with PPARδ/β triggers a series of intracellular events, leading to changes in gene expression.
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is known to show better hydrolytic and metabolic stability , which could potentially enhance the compound’s bioavailability.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 4-ethylbenzoyl hydrazide and ethyl chloroformate. The second intermediate is 3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, which is synthesized from 2-fluorobenzaldehyde and 2-aminothiophenol. The third intermediate is 1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione, which is synthesized by coupling the first two intermediates using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "4-ethylbenzoyl hydrazide", "ethyl chloroformate", "2-fluorobenzaldehyde", "2-aminothiophenol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Synthesis of 3-(4-ethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid: 4-ethylbenzoyl hydrazide is reacted with ethyl chloroformate in the presence of triethylamine to form the corresponding mixed anhydride. This is then reacted with sodium azide to form the azide intermediate, which is then reduced with triphenylphosphine to form the desired carboxylic acid.", "Synthesis of 3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one: 2-fluorobenzaldehyde is reacted with 2-aminothiophenol in the presence of acetic acid to form the corresponding Schiff base. This is then cyclized using sodium acetate and acetic anhydride to form the thienopyrimidine intermediate, which is then oxidized with hydrogen peroxide to form the final product.", "Synthesis of 1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione: The first two intermediates are coupled using DCC and DMAP in the presence of dichloromethane to form the desired product. The product is then purified using column chromatography to obtain the final compound." ] } | |
CAS 编号 |
1226436-02-7 |
产品名称 |
1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
分子式 |
C23H17FN4O3S |
分子量 |
448.47 |
IUPAC 名称 |
1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17FN4O3S/c1-2-14-7-9-15(10-8-14)21-25-19(31-26-21)13-27-18-11-12-32-20(18)22(29)28(23(27)30)17-6-4-3-5-16(17)24/h3-12H,2,13H2,1H3 |
InChI 键 |
UKLJKTLTPOTUCC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-(diethylamino)propyl)-5-(furan-2-yl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2453640.png)



![1-(2,5-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2453646.png)
![N-(furan-2-ylmethyl)-3-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2453647.png)
![3-(4-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2453648.png)


![5-bromo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2453651.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2453655.png)
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B2453658.png)
![(2Z)-1-(3,4-dichlorophenyl)-2-(N-hydroxyimino)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B2453660.png)